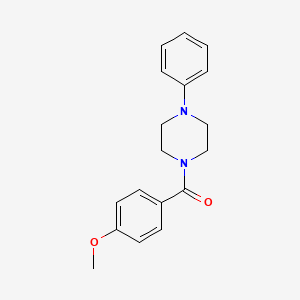

![molecular formula C15H14N2O3S2 B5558705 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline and quinoxalinone derivatives, including structures similar to 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone, often involves multi-component reactions that can include steps like aza-Michael addition, cyclization reactions, and the use of ethynyl ketene-S,S-acetals as reactive intermediates (Kang et al., 2016). Such synthetic routes allow for the incorporation of various functional groups, leading to a wide range of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of sulfone derivatives, including those similar to the compound of interest, often features significant geometrical constancy despite the presence of various substituents, which can modulate the properties of the molecule. Electronic charge transfer within these molecules typically occurs from amino to sulfonyl groups, influencing the molecular conformation and reactivity (Bertolasi et al., 1993).

Chemical Reactions and Properties

Compounds like 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone can participate in various chemical reactions, including cascade cyclizations and reactions with sulfinic acids, leading to the formation of sulfone-containing quinolones. These reactions are facilitated by the presence of functional groups such as azido, acetylenic, and sulfinic acid groups, which contribute to the reactivity and potential applications of these compounds (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure and the nature of their substituents. Crystallographic studies can provide detailed information about the conformation and arrangement of molecules in the solid state, which is crucial for understanding their physical behavior and interactions with other molecules (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives are influenced by the presence of sulfonyl and other functional groups. These groups affect the electron distribution within the molecule, modulating its reactivity towards nucleophiles and electrophiles, and its behavior in chemical reactions (Bertolasi et al., 1993). Understanding these properties is essential for the application of such compounds in synthesis, catalysis, and materials science.

Applications De Recherche Scientifique

Anticancer Properties

4-{[4-(Methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives have shown potential in anticancer research. A study by Jaskulska et al. (2022) investigated the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, a closely related group of compounds. These compounds exhibited significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research (Jaskulska et al., 2022).

Molecular Structure and Electronic Effects

The molecular structure and electronic effects of similar compounds have been extensively studied. Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing insights into the charge redistribution and geometrical constancy of these molecules. Such structural and electronic insights are crucial for understanding how these compounds can be effectively utilized in various fields (Bertolasi et al., 1993).

Reactivity with Radicals

The reactivity of these compounds with sulfur-centered radicals has been explored, which is important for understanding their potential in various chemical reactions. Damiani et al. (1999) studied the reactions of indolinonic and quinolinic aromatic aminoxyls with sulfur-centered radicals, providing insights into the reaction pathways and product formation (Damiani et al., 1999).

Applications in Material Science

Studies have also explored the use of these compounds in material science. Michelini et al. (2019) examined novel 1–4 quinolinone structures with various ligands, highlighting their utility as building blocks in various fields such as pharmacy, medicine, physics, and engineering (Michelini et al., 2019).

Propriétés

IUPAC Name |

4-(4-methylsulfanylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-21-11-6-8-12(9-7-11)22(19,20)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEYPQKCLLXMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Methylsulfanyl-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)